2-Chloro-4-fluoro-5-hydroxybenzoic acid
Overview
Description
2-Chloro-4-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-fluorophenol with carbon dioxide in the presence of a base, followed by acidification to yield the desired product . Another method involves the direct chlorination and fluorination of 5-hydroxybenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are utilized.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, esters, and various derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-fluoro-5-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets, leading to various biological effects. The hydroxy group plays a crucial role in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-5-hydroxybenzoic acid: Similar structure but different positional isomers.
2-Chloro-4,5-difluorobenzoic acid: Contains an additional fluoro substituent.
2-Fluoro-4-hydroxybenzoic acid: Lacks the chloro substituent.
Uniqueness
2-Chloro-4-fluoro-5-hydroxybenzoic acid is unique due to the specific combination of chloro, fluoro, and hydroxy substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-hydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYQXBFEPNRLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279475 | |
Record name | 2-Chloro-4-fluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.55 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91659-15-3 | |
Record name | 2-Chloro-4-fluoro-5-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91659-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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